molecular formula C18H27N3O3S B2668569 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea CAS No. 1235370-19-0

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea

Cat. No.: B2668569
CAS No.: 1235370-19-0
M. Wt: 365.49
InChI Key: HAPUQNMKYAYXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea is a synthetic compound that features a piperidine ring substituted with a cyclopropylsulfonyl group and a phenethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the cyclopropylsulfonyl group. The final step involves the formation of the phenethylurea moiety. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine .

Scientific Research Applications

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antimalarial activity and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3S/c22-18(19-11-8-15-4-2-1-3-5-15)20-14-16-9-12-21(13-10-16)25(23,24)17-6-7-17/h1-5,16-17H,6-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPUQNMKYAYXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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